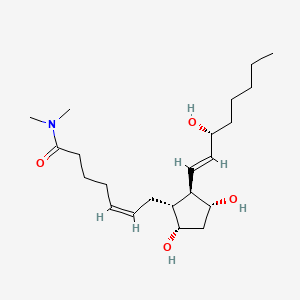
Prostaglandin F2alpha Dimethylamid
Übersicht
Beschreibung
Prostaglandin F2alpha dimethyl amide is a derivative of Prostaglandin F2alpha . It was designed as a Prostaglandin antagonist for in vitro and in vivo studies . It is a weak FP receptor antagonist . In gerbil colon, Prostaglandin F2alpha dimethyl amide at a dose of 3.2 µg/ml inhibits the contractile effects of Prostaglandin F2alpha (at 6 ng/ml) by 60% .
Synthesis Analysis
The synthesis of Prostaglandin F2alpha and its derivatives has been achieved through a unified strategy guided by biocatalytic retrosynthesis . The synthesis involves 11-12 steps with 3.8-8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis
The molecular formula of Prostaglandin F2alpha dimethyl amide is C22H39NO4 . The average mass is 381.549 Da and the monoisotopic mass is 381.287903 Da .Chemical Reactions Analysis
The synthesis of Prostaglandin F2alpha and its derivatives involves several key chemical reactions . These include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Physical and Chemical Properties Analysis
The molecular formula of Prostaglandin F2alpha dimethyl amide is C22H39NO4 . The average mass is 381.549 Da and the monoisotopic mass is 381.287903 Da .Wissenschaftliche Forschungsanwendungen
Medizinische Anwendungen
Prostaglandine (PGs), einschließlich Prostaglandin F2alpha Dimethylamid, haben wertvolle medizinische Anwendungen aufgrund ihrer einzigartigen chemischen Strukturen . Mehr als 20 PG-Analoga wurden als vermarktete Arzneimittel entwickelt .
Veterinärmedizinische Arzneimittel
Speziell die Veterinärarzneimittel Cloprostenol und Fluprostenol sind Beispiele für PG-Analoga . Diese Medikamente wurden aufgrund der wertvollen medizinischen Anwendungen von PGs entwickelt .
Antiglaukom-Medikamente
Im Bereich der Ophthalmologie werden this compound-Analoga wie Bimatoprost und Travoprost als Antiglaukom-Medikamente eingesetzt . Bimatoprost ist in jüngster Zeit zu einem Blockbuster-Medikament geworden .
Synthese von Prostaglandinen
Die Entwicklung einer effizienten und stereoselektiven Synthese von Prostaglandinen (PGs) ist von größter Bedeutung . Eine einheitliche Synthese von PGs Cloprostenol, Bimatoprost, PGF2α, Fluprostenol und Travoprost aus dem leicht verfügbaren dichlorhaltigen bicyclischen Keton 6a, geleitet durch biokatalytische Retrosynthese, wurde berichtet .
Therapeutisches Ziel bei Herz-Kreislauf-Erkrankungen
Der Prostaglandin F2α-Rezeptor (FP) wurde als vielversprechendes therapeutisches Ziel für Herz-Kreislauf-Erkrankungen identifiziert . Dieser Rezeptor ist für die weibliche Fortpflanzungsfunktion wie Luteolyse und Geburt erforderlich
Wirkmechanismus
Target of Action
The primary target of this compound, also known as Prostaglandin F2alpha dimethyl amide, is the Prostaglandin F2alpha receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including female reproductive function such as luteolysis and parturition .
Mode of Action
Prostaglandin F2alpha dimethyl amide interacts with its target, the FP receptor, through receptor-mediated stimulation. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .
Biochemical Pathways
The compound exerts its effects via activation of calcium and PKC signaling . It regulates the phosphorylation of both DRP1 and its mitochondrial receptor, MFF, in large luteal cells leading to fission of the mitochondria . Furthermore, it elicits increased intracellular reactive oxygen species and promotes receptor-mediated activation of PINK–Parkin mitophagy .
Pharmacokinetics
They are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner .
Result of Action
The molecular and cellular effects of Prostaglandin F2alpha dimethyl amide’s action include the stimulation of mitochondrial fission in large luteal cells . This leads to changes in mitochondrial dynamics and promotes mitophagy . Additionally, it induces cardiac myocyte hypertrophy and cardiac growth .
Action Environment
The action of Prostaglandin F2alpha dimethyl amide can be influenced by various environmental factors. For instance, it is released in response to an increase in oxytocin levels in the uterus . Furthermore, its effects can be modulated at multiple levels such as COX, PG synthases, and downstream receptors .
Biochemische Analyse
Biochemical Properties
Prostaglandin F2alpha dimethyl amide interacts with the prostaglandin F receptor (FP; PGF2Rα), acting as a weak antagonist . It has been shown to inhibit the contractile effects of prostaglandin F2α in gerbil colon by 50% at a dose of 3.2 µg/ml .
Cellular Effects
The cellular effects of Prostaglandin F2alpha dimethyl amide are primarily mediated through its interaction with the prostaglandin F receptor (FP; PGF2Rα). It has been shown to inhibit the contractile effects of prostaglandin F2α in gerbil colon
Molecular Mechanism
The molecular mechanism of Prostaglandin F2alpha dimethyl amide involves its interaction with the prostaglandin F receptor (FP; PGF2Rα). As a weak antagonist, it inhibits the receptor’s activity, thereby modulating the effects of prostaglandin F2α .
Dosage Effects in Animal Models
In animal models, specifically gerbils, Prostaglandin F2alpha dimethyl amide at a dose of 3.2 µg/ml has been shown to inhibit the contractile effects of prostaglandin F2α by 50%
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWKBHDDFBNMX-HRUISTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)N(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


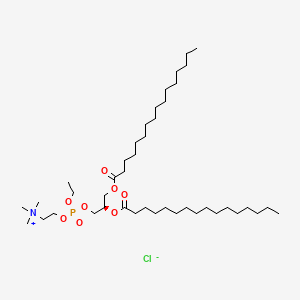


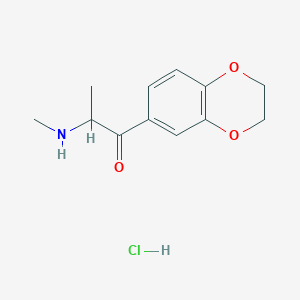


![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)
![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)

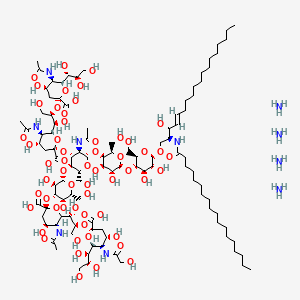
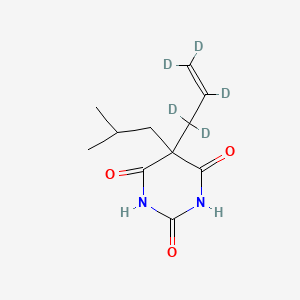
![sodium;4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-2-methoxybenzenesulfonate](/img/structure/B593068.png)

